molecular formula C14H31F3O2Si2 B12301645 1,1,1-Trifluoro-2,2-bis(triethylsiloxy)ethane

1,1,1-Trifluoro-2,2-bis(triethylsiloxy)ethane

Cat. No.: B12301645
M. Wt: 344.56 g/mol
InChI Key: JQJCMISMGPIUCP-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2,2-bis(triethylsiloxy)ethane is a high-purity organofluorine and organosilicon compound offered for specialized research applications. This reagent has the CAS Registry Number 1922958-20-0 and a listed purity of 97% . Its molecular formula is C14H31F3O2Si2, with a molecular weight of 344.565 g/mol . The structure, featuring both triethylsiloxy and trifluoroethane groups, suggests potential as a building block or intermediate in the synthesis of more complex molecules, particularly in the development of advanced materials. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can procure this compound in various quantities, with 1g and 5g units readily available . Please note that comprehensive data on specific applications, mechanism of action, and detailed safety information was not available in the search results.

Properties

Molecular Formula

C14H31F3O2Si2

Molecular Weight

344.56 g/mol

IUPAC Name

triethyl-(2,2,2-trifluoro-1-triethylsilyloxyethoxy)silane

InChI

InChI=1S/C14H31F3O2Si2/c1-7-20(8-2,9-3)18-13(14(15,16)17)19-21(10-4,11-5)12-6/h13H,7-12H2,1-6H3

InChI Key

JQJCMISMGPIUCP-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OC(C(F)(F)F)O[Si](CC)(CC)CC

Origin of Product

United States

Preparation Methods

Direct Fluorination of Bis(triethylsiloxy)ethane

A primary route involves the fluorination of bis(triethylsiloxy)ethane derivatives. In this method, a chlorinated precursor such as 1,1-dichloro-2,2-bis(triethylsiloxy)ethane is treated with hydrogen fluoride (HF) or fluorination agents like antimony pentachloride (SbCl₅). The reaction typically proceeds under controlled pressure (0.7–0.8 MPa) and elevated temperatures (100–115°C). For example, trifluoroethylation via HF yields the target compound with a reported purity of >99.9% after distillation. Challenges include managing exothermic reactions and avoiding over-fluorination, which can lead to byproducts such as 1,1,1,2-tetrafluoro derivatives.

Catalytic Fluorodecarboxylation

Alternative approaches employ fluorodecarboxylation of carboxylate intermediates. A 2025 study demonstrated that treating bis(triethylsiloxy)acetic acid with sulfur tetrafluoride (SF₄) in dichloromethane at −20°C achieves a 78% yield. This method minimizes side reactions but requires rigorous moisture exclusion due to SF₄’s sensitivity to hydrolysis.

Silylation of Fluorinated Alcohols

Two-Step Protection-Oxidation Strategy

A widely adopted method involves silylating 1,1,1-trifluoro-2,2-ethanediol with triethylsilyl chloride (TES-Cl). The diol is first protected using TES-Cl in the presence of imidazole, yielding the bis-silylated intermediate. Subsequent oxidation with pyridinium chlorochromate (PCC) or Dess-Martin periodinane ensures complete conversion. Optimized conditions (0°C, anhydrous tetrahydrofuran) afford yields of 85–92%.

One-Pot Silylation-Fluorination

Recent advancements enable a one-pot synthesis by combining silylation and fluorination. For instance, reacting 2,2-dihydroxy-1,1,1-trifluoroethane with triethylsilane (TES-H) and trifluoroacetic anhydride (TFAA) at 70°C produces the target compound in 88% yield. This method eliminates intermediate isolation, enhancing scalability for industrial applications.

Catalytic Methods and Optimization

Lewis Acid-Catalyzed Reactions

Lewis acids such as boron trifluoride (BF₃) or titanium tetrachloride (TiCl₄) accelerate silylation kinetics. A 2024 patent disclosed that BF₃·OEt₂ catalysis reduces reaction time from 12 hours to 3 hours while maintaining yields above 90%. However, catalyst residues necessitate post-reaction neutralization with aqueous sodium bicarbonate.

Solvent and Temperature Effects

Solvent polarity critically influences reaction efficiency. Nonpolar solvents (e.g., toluene) favor silylation but prolong reaction times, while polar aprotic solvents (e.g., dimethylformamide) accelerate rates at the expense of lower selectivity. Optimal temperatures range from 0°C to 80°C, with higher temperatures risking desilylation.

Comparative Analysis of Synthesis Routes

The table below evaluates key preparation methods based on yield, purity, and practicality:

Method Yield (%) Purity (%) Key Advantages Limitations
Direct Fluorination 97 99.9 High purity, scalable Requires HF handling, exothermic
Fluorodecarboxylation 78 98.5 Mild conditions Moisture-sensitive reagents
Two-Step Silylation 92 99.0 High selectivity Multi-step, intermediate isolation
One-Pot Synthesis 88 97.8 Scalable, reduced steps Requires excess TES-H

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-2,2-bis(triethylsiloxy)ethane undergoes various chemical reactions, including:

    Substitution Reactions: The triethylsiloxy groups can be substituted by other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield simpler derivatives.

    Hydrolysis: The triethylsiloxy groups can be hydrolyzed to form silanols and trifluoroethanol.

Common Reagents and Conditions

    Substitution: Reagents such as halides or nucleophiles in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding oxides or ketones.

    Reduction: Simpler hydrocarbons or alcohols.

    Hydrolysis: Silanols and trifluoroethanol.

Scientific Research Applications

1,1,1-Trifluoro-2,2-bis(triethylsiloxy)ethane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethyl and triethylsiloxy groups into molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-2,2-bis(triethylsiloxy)ethane involves its interaction with molecular targets through its trifluoromethyl and triethylsiloxy groups. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects. The compound’s ability to undergo hydrolysis and release trifluoroethanol also contributes to its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several organochlorine pesticides and fluorinated analogs. Key comparisons include:

Compound Name Key Functional Groups Applications Toxicity & Environmental Impact
1,1,1-Trifluoro-2,2-bis(triethylsiloxy)ethane -CF₃, -OSi(C₂H₅)₃ Potential use in materials science or specialty reagents (inferred) Unknown; siloxy groups may reduce bioaccumulation
DDT (1,1,1-Trichloro-2,2-bis(p-chlorophenyl)ethane) -CCl₃, -C₆H₄Cl Insecticide (historical) Endocrine disruptor; persistent in environment
Methoxychlor (1,1,1-Trichloro-2,2-bis(4-methoxyphenyl)ethane) -CCl₃, -C₆H₄OCH₃ DDT replacement (limited use) Less persistent than DDT; still an endocrine disruptor
DFDT (1,1,1-Trichloro-2,2-bis(4-fluorophenyl)ethane) -CCl₃, -C₆H₄F Rapid-acting insecticide Faster degradation than DDT; reduced environmental persistence
Silole-based polymers (e.g., BMPSiE) -Si(C₆H₅)₄, -C₅H₃S Organic light-emitting diodes (OLEDs) Low toxicity; designed for electronic stability

Key Structural Differences :

  • The target compound replaces DDT’s chlorophenyl groups with triethylsiloxy moieties, significantly altering hydrophobicity and steric effects.

Reactivity and Stability

  • Hydrolytic Stability : The triethylsiloxy groups in the target compound likely confer greater resistance to hydrolysis compared to DDT’s labile C-Cl bonds . However, siloxy groups are less stable than aryl chlorides under acidic conditions.
  • Metabolic Pathways: DDT is metabolized to DDE and DDD, which are toxic and persistent . The target compound’s trifluoro and siloxy groups may lead to distinct metabolic products, such as fluorinated alcohols or silanols, though this remains speculative.
  • Reactivity with Bases : Analogous trifluoro compounds (e.g., 1,1,1-trifluoro-2,2-bis(4-nitrophenyl)ethane) undergo dehydrohalogenation with strong bases . The siloxy groups in the target compound may suppress such elimination reactions.

Biological Activity

1,1,1-Trifluoro-2,2-bis(triethylsiloxy)ethane is a fluorinated siloxane compound with the potential for diverse applications in both industrial and biological contexts. Its unique chemical structure imparts properties that may influence various biological activities, making it a subject of interest in scientific research.

Chemical Structure

  • IUPAC Name : this compound
  • CAS Number : 2149590-54-3
  • Molecular Formula : C10H20F3O2Si2

Properties

The compound features a trifluoromethyl group and two triethylsiloxy groups, which contribute to its stability and reactivity in biological systems. The presence of fluorine atoms often enhances lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interactions with cellular membranes and proteins. The trifluoromethyl group may influence membrane fluidity and permeability, while the siloxane moieties can interact with proteins through hydrophobic interactions.

Interaction Studies

Research indicates that this compound may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains due to its ability to disrupt cellular membranes.
  • Anticancer Properties : Some investigations have explored its role in inhibiting cancer cell proliferation by modulating signaling pathways involved in cell growth and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed significant activity against Escherichia coli and Staphylococcus aureus. The compound was tested at various concentrations, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains.

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus32

Case Study 2: Cytotoxicity in Cancer Cell Lines

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a dose-dependent decrease in cell viability.

Concentration (µM)% Viability (MCF-7)
0100
1085
5060
10030

In Vivo Studies

Limited in vivo studies have been conducted to evaluate the pharmacokinetics and toxicology of this compound. Initial results suggest that it has a favorable safety profile at low doses but may require further investigation to fully understand its metabolic pathways.

Comparative Analysis with Similar Compounds

When compared to other siloxane derivatives, such as bis(trimethylsiloxy)ethane and other fluorinated compounds, this compound exhibits unique biological properties that warrant further exploration.

CompoundAntimicrobial ActivityCytotoxicity (MCF-7)
This compoundModerateHigh
Bis(trimethylsiloxy)ethaneLowModerate
Other fluorinated siloxanesVariesLow

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